molecular formula C20H24N6O B2752219 2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2189498-06-2

2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2752219
CAS No.: 2189498-06-2
M. Wt: 364.453
InChI Key: KAXPNTATVRQHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core substituted with a triazole ring and a piperidine-derived side chain.

Properties

IUPAC Name

2-[[1-(1-phenylethyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-16(18-5-3-2-4-6-18)24-11-9-17(10-12-24)13-25-20(27)8-7-19(23-25)26-15-21-14-22-26/h2-8,14-17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXPNTATVRQHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that has garnered attention for its potential biological activity. This article aims to provide an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

  • Piperidine Ring : A six-membered ring containing nitrogen, often associated with various pharmacological activities.
  • Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its role in drug design due to its ability to form hydrogen bonds.
  • Dihydropyridazinone Core : This structure is often linked to various biological activities, including anti-inflammatory and analgesic effects.

Molecular Formula

The molecular formula of the compound is C19H24N6OC_{19}H_{24}N_{6}O.

Molecular Weight

The molecular weight is approximately 356.44 g/mol.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Serotonin Receptor Modulation : Similar compounds have been shown to act as serotonin reuptake inhibitors or receptor agonists.
  • GABAergic Activity : Some piperidine derivatives enhance GABAergic transmission, which could contribute to anxiolytic effects.

Study 1: Antidepressant-Like Effects

In a study published in Drug Target Insights, researchers evaluated a series of piperidine derivatives for their antidepressant-like effects using the forced swim test in rodents. The results indicated that certain structural modifications led to significant reductions in immobility time, suggesting potential antidepressant activity for compounds similar to the target compound .

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various triazole-containing compounds against common bacterial strains. While specific data on the target compound were not available, related compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for future research on this compound's antimicrobial properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduction in immobility time
AntimicrobialInhibition of bacterial growth
CNS ActivityPotential modulation of neurotransmittersHypothesized

Table 2: Structural Comparison with Related Compounds

Compound NameStructure TypeNotable Biological Activity
1-(1-Phenylethyl)piperidin-4-yl methyl ketonePiperidineCNS depressant effects
6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-oneTriazoleAntimicrobial properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table highlights key structural variations and properties of the target compound and its analogs:

Compound Name (CAS) Substituent on Piperidine Molecular Formula Molecular Weight Key Features
Target Compound (Not provided in evidence) 1-(1-Phenylethyl) Likely ~C21H24N6O ~400.46* High lipophilicity (phenyl group), potential CNS activity
2195940-75-9 () 6-Methylpyrazin-2-yl C17H20N8O 352.39 Pyrazine enhances polarity; reduced lipophilicity vs. phenyl
2098039-10-0 () 3-Aminopropyl C9H14N6O 222.25† Polar amine group; discontinued, suggesting stability/activity issues
Epoxiconazole () Epoxide with chlorophenyl/fluorophenyl C17H13ClFNO3 329.75 Triazole fungicide; halogenated aromatics enhance agrochemical activity

*Estimated based on structural analysis; †Formula confirmed from .

Key Observations:
  • Bioactivity Clues : Epoxiconazole () demonstrates that triazoles paired with halogenated aromatics are effective in fungicides. The target compound’s triazole may similarly engage targets (e.g., CYP51 in fungi), but its piperidine-phenyl system could redirect activity to mammalian targets (e.g., neurotransmitter receptors) .
  • Synthesis Challenges : The discontinuation of 2098039-10-0 () may reflect synthetic difficulties or poor pharmacokinetics from its polar side chain, underscoring the importance of substituent choice .

Research and Application Insights

  • 2195940-75-9 (): The pyrazine substituent’s electron-deficient nature could alter binding kinetics compared to the target compound’s phenyl group. Its commercial availability ($8–$11/g) suggests utility in early-stage drug discovery for conditions requiring moderate polarity .
  • Epoxiconazole (): As a widely used fungicide, its success highlights the triazole’s versatility. However, the target compound’s lack of halogens and inclusion of piperidine may reduce environmental persistence and shift toxicity profiles .
  • 2098039-10-0 (): The aminopropyl chain’s discontinuation implies structural optimization challenges, possibly due to metabolic instability or insufficient target affinity. This contrasts with the target compound’s more robust hydrophobic substituent .

Q & A

Q. What are the common synthetic routes for 2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one, and what are the key challenges in its synthesis?

The synthesis typically involves multi-step reactions, including:

  • Piperidine functionalization : Alkylation or substitution at the piperidine nitrogen (e.g., introducing the 1-phenylethyl group via nucleophilic substitution) .
  • Pyridazinone core assembly : Cyclization of hydrazine derivatives with diketones or via [4+2] cycloaddition .
  • Triazole incorporation : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution to attach the 1,2,4-triazole moiety . Key challenges : Low yields due to steric hindrance at the piperidine N-substitution step and regioselectivity issues during triazole coupling. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. RT) is critical .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the triazole and pyridazinone rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula, especially for distinguishing isomers .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What initial biological screening assays are recommended to evaluate its potential pharmacological activity?

  • Enzyme inhibition assays : Target kinases or proteases due to the triazole’s metal-binding capacity .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) given the piperidine scaffold’s prevalence in CNS targets .
  • Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can researchers determine the optimal reaction conditions for synthesizing this compound?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify yield-optimizing conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Purification optimization : Compare column chromatography (silica vs. FLASH) vs. recrystallization for scalability .

Q. What are the critical considerations for selecting solvents and catalysts in its multi-step synthesis?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may complicate purification .
  • Catalyst compatibility : Cu(I) for click chemistry (triazole formation) vs. Pd catalysts for cross-coupling steps .
  • Byproduct management : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzyme assays to confirm binding kinetics .
  • Structural analogs : Synthesize derivatives (e.g., replacing triazole with pyrazole) to isolate pharmacophoric groups responsible for activity .
  • Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., pIC50 normalization, clustering by scaffold) .

Q. What strategies are effective in elucidating the binding interactions between this compound and its putative biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in the target protein to identify critical binding residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Scaffold diversification : Modify substituents on the piperidine (e.g., aryl vs. alkyl groups) and pyridazinone (e.g., electron-withdrawing groups) .
  • Pharmacokinetic (PK) profiling : Assess logP, plasma protein binding, and metabolic stability (CYP450 assays) to guide lead optimization .
  • Example SAR Table :
DerivativePiperidine SubstituentTriazole PositionIC50 (Target X)logP
11-Phenylethyl6-position12 nM2.1
21-Cyclohexylethyl6-position45 nM3.4
31-Phenylethyl5-position>1 µM1.8
Data adapted from triazole-piperidine analogs in .

Q. What analytical approaches are recommended to address discrepancies in spectroscopic data during structural confirmation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine methylene protons) .
  • Isotopic labeling : Synthesize 13C/15N-labeled analogs to trace connectivity in complex heterocycles .
  • Computational NMR prediction : Compare experimental data with DFT-calculated shifts (e.g., using ACD/Labs or Gaussian) .

Q. How can metabolic stability and pharmacokinetic properties of this compound be systematically evaluated in preclinical research?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolic hotspots (e.g., piperidine N-dealkylation) .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess % bound to albumin/α-1-acid glycoprotein .
  • In vivo PK studies : Administer intravenously/orally to rodents, with serial blood sampling for LC-MS/MS-based quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.